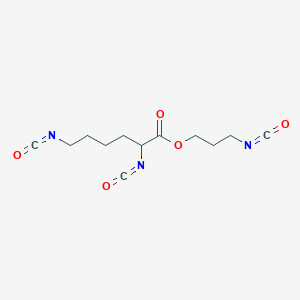
3-Isocyanatopropyl N~2~,N~6~-bis(oxomethylidene)lysinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate: is a chemical compound that features an isocyanate group attached to a propyl chain, which is further connected to a lysinate moiety with bis(oxomethylidene) groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate typically involves the reaction of 3-isocyanatopropylamine with N2,N~6~-bis(oxomethylidene)lysine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalyst: In some cases, a catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water or alcohols, to form corresponding adducts.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: For substitution reactions to form ureas.
Alcohols: For substitution reactions to form carbamates.
Catalysts: Such as dibutyltin dilaurate for polymerization reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
科学的研究の応用
3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials such as polyurethanes and coatings.
Biochemistry: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of adhesives, sealants, and elastomers.
作用機序
The mechanism of action of 3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, including proteins and enzymes, potentially inhibiting their function or altering their activity. The pathways involved may include:
Covalent Bond Formation: With amino groups in proteins, leading to enzyme inhibition.
Polymerization: Forming cross-linked networks in materials applications.
類似化合物との比較
Similar Compounds
3-Isocyanatopropyltrimethoxysilane: A similar compound with a trimethoxysilane group instead of the lysinate moiety.
3-Isocyanatopropyltriethoxysilane: Another similar compound with a triethoxysilane group.
Uniqueness
3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate is unique due to its lysinate moiety, which imparts distinct properties and potential biological activity. This makes it particularly interesting for applications in biochemistry and medicine, where its interactions with biological molecules can be leveraged for therapeutic purposes.
特性
CAS番号 |
69878-16-6 |
|---|---|
分子式 |
C12H15N3O5 |
分子量 |
281.26 g/mol |
IUPAC名 |
3-isocyanatopropyl 2,6-diisocyanatohexanoate |
InChI |
InChI=1S/C12H15N3O5/c16-8-13-5-2-1-4-11(15-10-18)12(19)20-7-3-6-14-9-17/h11H,1-7H2 |
InChIキー |
IJQNXPNUXPJSBH-UHFFFAOYSA-N |
正規SMILES |
C(CCN=C=O)CC(C(=O)OCCCN=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


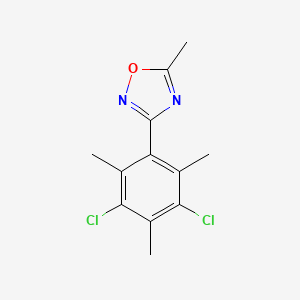
![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)
![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)

![Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-](/img/structure/B14471164.png)
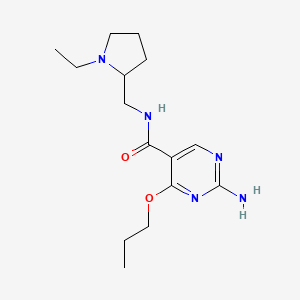
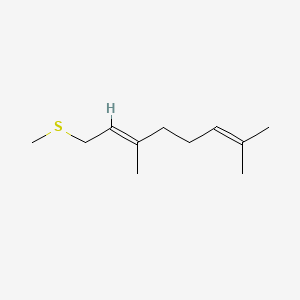
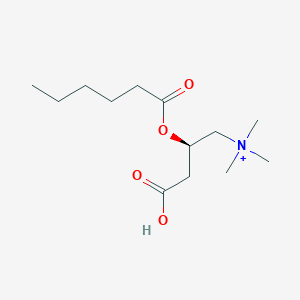
![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B14471188.png)
![Cuprate(3-), [4-(hydroxy-kappaO)-5-[[1-(hydroxy-kappaO)-3-sulfo-6-[[4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]amino]-2-naphthalenyl]azo-kappaN1]-1,3-benzenedisulfonato(5-)]-, trisodium](/img/structure/B14471192.png)
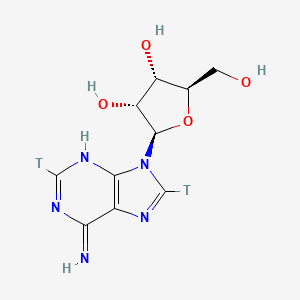
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)
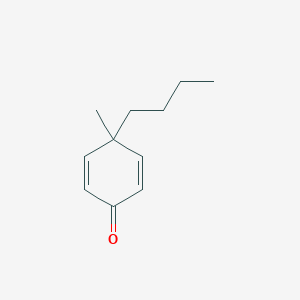
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
